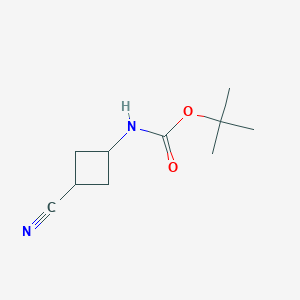![molecular formula C12H10FNO4S B2699897 methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 866154-30-5](/img/structure/B2699897.png)
methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse. For instance, 1-sulfonyl-1,2,3-triazoles react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles . These intermediates are further converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions .Wissenschaftliche Forschungsanwendungen
Antileishmanial Agents
The compound was unexpectedly obtained during an amidoxime synthesis protocol. It emerged as 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . Although not the anticipated amidoxime, this derivative showed promise. Researchers synthesized the desired amidoxime variant using an alternative protocol. The compound’s unique structure, featuring a nitro group ortho to the amidoxime, warrants further evaluation in medicinal chemistry and other relevant areas .
Environmental Applications
Amidoximes, including this compound, have been extensively studied for environmental applications. Notably, they play a role in treating seawater and wastewater. The electron effects of functional groups, such as the nitro group, influence their reactivity. Researchers continue to explore their potential in environmental remediation .
Organic Synthesis
Sulfonyl fluorides find applications in organic synthesis. While not directly related to this compound, understanding its reactivity and functional groups contributes to broader knowledge in this field. The compound’s unique structure may inspire novel synthetic strategies .
Medicinal Chemistry
Given its unexpected formation and distinctive features, researchers are keen to explore the compound’s medicinal potential. Its nitro group and amidoxime moiety could lead to innovative drug candidates. Investigating its interactions with biological targets is crucial for drug discovery .
Polymer Science
Although not explicitly studied, the compound’s structure aligns with the broader interest in amidoximes within polymer science. Researchers may investigate its compatibility with various polymer matrices and potential applications in materials science .
Leishmaniasis Research
Considering the antileishmanial activity of related compounds, this derivative could be evaluated against Leishmania parasites. Its unique features may offer advantages over existing treatments. Collaborations between medicinal chemists and parasitologists are essential for further exploration .
Zukünftige Richtungen
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSKVPTTWHKXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)
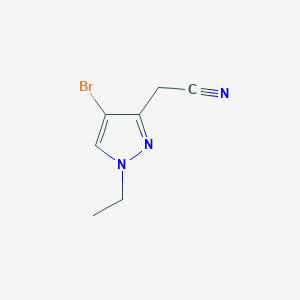
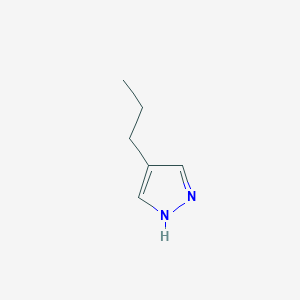
![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)
![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)
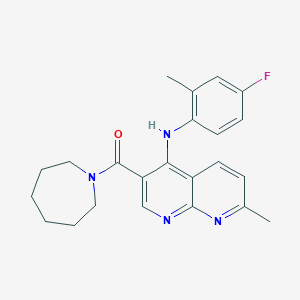
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2699825.png)
![N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2699829.png)

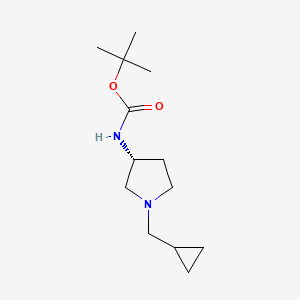
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)
